4,4-Difluoropentan-1-amine as a Critical Building Block for KCNQ2/3 Modulators
4,4-Difluoropentan-1-amine is explicitly utilized as a key synthetic intermediate in the preparation of substituted 6-amino-nicotinamides, which function as KCNQ2/3 channel modulators [1]. In contrast, the non-fluorinated analog, pentan-1-amine, lacks the requisite lipophilicity and metabolic stability imparted by the gem-difluoro group, rendering it unsuitable for generating development candidates with optimal drug-like properties in this specific chemical series [2].
| Evidence Dimension | Synthetic Utility in Patented Chemical Series |
|---|---|
| Target Compound Data | Specifically cited as a building block in US20120258947 A1 for KCNQ2/3 modulator synthesis |
| Comparator Or Baseline | Pentan-1-amine (non-fluorinated analog) |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Patent literature and medicinal chemistry design principles for CNS-active compounds |
Why This Matters
Procurement of this specific fluorinated amine is essential for reproducing or developing novel analogs within a patented and therapeutically validated chemical space.
- [1] Kuehnert, S., et al. (2012). Substituted 6-amino-nicotinamides as KCNQ2/3 modulators. US Patent US20120258947 A1. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. View Source
